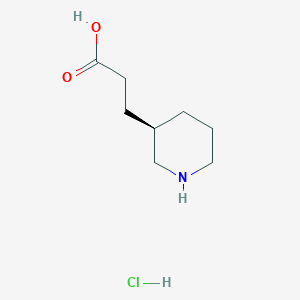

(R)-3-(Piperidin-3-YL)propanoic acid hcl

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. google.commdpi.com Its prevalence underscores its significance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to present substituents in precise spatial orientations for optimal interaction with biological macromolecules. mdpi.com

In advanced organic synthesis, the development of methodologies to create substituted piperidines is a central theme. mdpi.com The ability to control the regioselectivity and stereoselectivity of these substitutions is crucial for the synthesis of enantiomerically pure drug candidates. The presence of the nitrogen atom in the piperidine ring not only influences the molecule's basicity and solubility but also provides a handle for further chemical modification. researchgate.net

The following table summarizes key attributes of the piperidine scaffold:

| Feature | Significance in Organic Synthesis |

|---|---|

| Structural Ubiquity | Found in numerous natural products and FDA-approved drugs. google.combldpharm.com |

| Conformational Flexibility | Allows for precise spatial arrangement of substituents. |

| Physicochemical Properties | Influences solubility, basicity, and lipophilicity of the molecule. researchgate.net |

| Synthetic Versatility | The nitrogen atom serves as a key site for chemical modifications. |

Importance of Chiral 3-Substituted Piperidine Derivatives as Building Blocks

While piperidine derivatives, in general, are of high value, the introduction of chirality, particularly at the 3-position, adds a layer of complexity and utility that is highly sought after in drug design. researchgate.netnih.gov The stereochemistry of a drug molecule is critical as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and even toxicities. researchgate.netsemanticscholar.org

Chiral 3-substituted piperidines are key intermediates in the synthesis of a number of important therapeutic agents. nih.gov The development of asymmetric synthetic routes to access these enantiomerically enriched building blocks is an active area of research. nih.gov These methods often involve catalytic enantioselective reactions that can establish the desired stereocenter with high efficiency and precision. nih.gov The ability to access either the (R) or (S) enantiomer allows for a thorough investigation of the structure-activity relationship (SAR) of a potential drug candidate.

Overview of Current Research Trajectories for (R)-3-(Piperidin-3-YL)propanoic acid hcl

While direct and extensive research publications solely focused on (R)-3-(Piperidin-3-YL)propanoic acid hydrochloride are not abundant, its significance can be inferred from the broader context of research on chiral 3-substituted piperidines and their application as intermediates in the synthesis of high-value pharmaceutical compounds.

The primary research trajectory for compounds like (R)-3-(Piperidin-3-YL)propanoic acid hydrochloride is its use as a chiral building block in the synthesis of complex, biologically active molecules. Its structure is particularly relevant to the development of inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair. nih.govnih.gov PARP inhibitors, such as Niraparib, have shown significant promise in the treatment of certain types of cancers. nih.govnih.gov The synthesis of Niraparib involves a key intermediate, (3S)-3-phenylpiperidine, which highlights the importance of the chiral 3-substituted piperidine core. mdpi.com

Although not identical, the structural similarity of (R)-3-(Piperidin-3-YL)propanoic acid hydrochloride to these intermediates suggests its potential utility in the synthesis of novel PARP inhibitors or other therapeutic agents. The propanoic acid side chain offers a versatile functional group that can be further elaborated or used to modulate the pharmacokinetic properties of a final drug molecule.

The table below outlines the key properties of the subject compound:

| Property | Value |

|---|---|

| IUPAC Name | (R)-3-(Piperidin-3-yl)propanoic acid hydrochloride |

| CAS Number | 71985-82-5 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| Physical Form | Solid |

Research in this area is focused on the development of efficient and scalable synthetic routes to such chiral intermediates. This includes the use of catalytic asymmetric hydrogenation, enzymatic resolutions, and other advanced stereoselective transformations. The availability of enantiomerically pure building blocks like (R)-3-(Piperidin-3-YL)propanoic acid hydrochloride is a critical enabling factor for the discovery and development of next-generation therapeutics.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

3-[(3R)-piperidin-3-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H/t7-;/m1./s1 |

InChI Key |

SKDLOWHMBJEXPF-OGFXRTJISA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)CCC(=O)O.Cl |

Canonical SMILES |

C1CC(CNC1)CCC(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for R 3 Piperidin 3 Yl Propanoic Acid Hcl

Retrosynthetic Analysis and Strategic Disconnections for Chiral Propanoic Acid Derivatives

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. researchgate.netias.ac.inamazonaws.comresearchgate.net For (R)-3-(Piperidin-3-YL)propanoic acid, the primary strategic disconnections involve breaking the C-C bond of the propanoic acid side chain and the C-N or C-C bonds within the piperidine (B6355638) ring.

A key disconnection is the C3-Cα bond of the propanoic acid side chain, leading to a chiral piperidine synthon and a two-carbon electrophile (e.g., an acrylate (B77674) equivalent). This places the emphasis on the asymmetric synthesis of a suitable 3-substituted piperidine precursor. Another approach involves disconnecting the propanoic acid side chain at the Cα-Cβ bond, which would necessitate the formation of this bond on a pre-existing chiral piperidine scaffold.

Further disconnection of the piperidine ring itself can be envisioned through several routes. A common strategy is to disconnect a C-N bond, suggesting a cyclization of a linear amino-aldehyde or amino-ester precursor. Alternatively, a C-C bond disconnection within the ring points towards cycloaddition strategies. These disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-3-(Piperidin-3-YL)propanoic acid hinges on the effective control of the stereocenter at the C3 position of the piperidine ring. This is primarily achieved through enantioselective synthesis, which can be broadly categorized into asymmetric catalytic methods and chiral auxiliary-mediated synthesis.

Asymmetric Catalytic Methods for Piperidine Ring Construction

Asymmetric catalysis offers an efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer.

Asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful method for the synthesis of chiral piperidines. dicp.ac.cnresearchgate.netresearchgate.netdiva-portal.org This approach typically involves the hydrogenation of a substituted pyridine precursor using a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium. nih.govmdpi.comrsc.org For the synthesis of (R)-3-(Piperidin-3-YL)propanoic acid, a precursor such as a 3-substituted pyridine with a protected propanoic acid side chain could be hydrogenated. The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Cl]₂ / JosiPhos | N-benzylated 3-substituted pyridinium (B92312) salts | Chiral piperidines | Up to 90% | researchgate.net |

| PtO₂ | 2-Oxazolidinone-substituted pyridines | Chiral piperidines | Up to 98% | dicp.ac.cn |

| Ir(I) / P,N-ligand | 2-Substituted pyridinium salts | Chiral piperidines | High | mdpi.com |

This table presents examples of catalyst systems used for the asymmetric hydrogenation of pyridine derivatives to yield chiral piperidines.

Rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a potent tool for the synthesis of enantioenriched 3-substituted piperidines. thieme-connect.comacs.orgrsc.org This method typically involves the coupling of a dihydropyridine (B1217469) derivative with an aryl or vinyl boronic acid in the presence of a chiral rhodium catalyst. thieme-connect.comacs.orgacs.org The resulting 3-substituted tetrahydropyridine (B1245486) can then be reduced to the corresponding piperidine. A subsequent deprotection and functional group manipulation would yield the target propanoic acid derivative.

A notable example involves a three-step process:

Partial reduction of pyridine.

Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine.

A final reduction to the piperidine. acs.orgacs.org

| Rhodium Catalyst/Ligand | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |

| [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acids | 3-Substituted tetrahydropyridines | High | Excellent | thieme-connect.comacs.org |

| Rh(I) / Chiral Diene | Alkenylisocyanates and Alkynes | Polysubstituted Piperidines | Good | High | nih.govnih.govdntb.gov.ua |

This table showcases rhodium-catalyzed reactions for the synthesis of chiral piperidine precursors.

Various other catalytic methods are being explored for the construction of the chiral piperidine ring. These include intramolecular amination of organoboronates and radical-mediated C-H amination. nih.gov For instance, iodine-catalyzed Csp³–H amination under visible light provides a route to piperidines by favoring a 1,6-hydrogen atom transfer. acs.org

Palladium-catalyzed enantioselective aminochlorination of alkenes has also been developed to access 3-chloropiperidines, which can serve as versatile intermediates. organic-chemistry.org Furthermore, iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides presents a modern approach to constructing challenging quaternary stereocenters, which could be adapted for piperidine synthesis. acs.org

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgiupac.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

For the synthesis of (R)-3-(Piperidin-3-YL)propanoic acid, a chiral auxiliary can be attached to either the piperidine precursor or the propanoic acid side chain. A common strategy involves the use of chiral oxazolidinones. dicp.ac.cnnih.govwilliams.edu For example, an oxazolidinone can be attached to a pyridine ring, and a subsequent diastereoselective hydrogenation can establish the chiral center on the piperidine ring. dicp.ac.cn The auxiliary is then cleaved to reveal the chiral piperidine.

Alternatively, a chiral auxiliary attached to a propanoic acid derivative can be used to control the stereoselective alkylation or conjugate addition to form the C3-substituted piperidine structure.

| Chiral Auxiliary | Reaction Type | Product | Diastereomeric Excess (de) | Reference |

| Oxazolidinone | Asymmetric Hydrogenation of Pyridine | Chiral Piperidine | >95:5 | dicp.ac.cnnih.gov |

| Phenylglycinol-derived oxazolopiperidone lactam | Cyclocondensation | Polysubstituted Piperidines | High | [No specific reference found] |

| Pseudoephedrine | Alkylation of Amide Enolate | Chiral Carboxylic Acid Derivative | High | wikipedia.org |

This table provides examples of chiral auxiliaries and their application in the synthesis of chiral piperidine or carboxylic acid derivatives.

Chiral Pool-Based Synthesis from Precursors

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. This strategy leverages existing stereocenters to build more complex chiral molecules, often reducing the need for asymmetric catalysis or chiral resolutions.

Utilizing Enantiopure Aminopentanoic Acid Derivatives (e.g., (R)-2,5-diaminopentanoic acid hydrochloride)

A prominent strategy for constructing the (R)-3-aminopiperidine core starts from the chiral amino acid, (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine). This approach involves a multi-step sequence that first establishes the piperidine ring and then introduces the desired side chain.

The synthesis begins with the esterification of (R)-2,5-diaminopentanoic acid hydrochloride. This is typically achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as acetyl chloride, to form (R)-methyl 2,5-diaminopentanoate dihydrochloride (B599025). rsc.org, google.com The subsequent key step is an intramolecular cyclization of the diaminoester. Treatment with a base, such as sodium methoxide (B1231860) in methanol, induces the formation of the lactam, (R)-3-aminopiperidin-2-one. rsc.org, google.com This intermediate is then isolated as its hydrochloride salt.

The final step in forming the chiral piperidine precursor is the reduction of the lactam functionality. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF), are used to reduce the amide bond of (R)-3-aminopiperidin-2-one hydrochloride, yielding (R)-3-aminopiperidine. rsc.org, google.com The resulting amine is typically converted to its dihydrochloride salt for stability and purification. rsc.org

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1. Esterification | (R)-2,5-diaminopentanoic acid hydrochloride | Methanol, Acetyl chloride | (R)-methyl 2,5-diaminopentanoate dihydrochloride | 0°C to 65°C google.com |

| 2. Cyclization | (R)-methyl 2,5-diaminopentanoate dihydrochloride | Sodium methoxide, Methanol | (R)-3-aminopiperidin-2-one | -10°C to 0°C rsc.org |

| 3. Reduction | (R)-3-aminopiperidin-2-one hydrochloride | Lithium aluminum hydride, THF | (R)-3-aminopiperidine | 10°C to 70°C google.com |

Derivatization of Chiral Aminopiperidines (e.g., (R)-3-aminopiperidine dihydrochloride)

Once the enantiopure (R)-3-aminopiperidine is secured, the propanoic acid side chain is introduced. A common and efficient method for this transformation is the aza-Michael addition. ntu.edu.sg In this reaction, the primary amino group at the C3 position of the piperidine ring acts as a nucleophile, attacking an acrylic acid derivative, which serves as the Michael acceptor.

The reaction is typically performed by treating N-protected (R)-3-aminopiperidine with an acrylate ester, such as methyl acrylate or ethyl acrylate, often under neutral or basic conditions. The use of an N-Boc protected piperidine is common to prevent the secondary amine in the piperidine ring from competing in the reaction. The resulting product is an ester of (R)-3-(piperidin-3-yl)propanoic acid. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the desired carboxylic acid. Finally, treatment with hydrochloric acid provides the target compound, (R)-3-(Piperidin-3-YL)propanoic acid hcl. This strategy has been successfully applied to similar systems where amines are added to acrylic acid and its esters. nih.gov, nih.gov, dcu.ie

A related approach involves the reductive amination of the chiral amine with a glyoxylate (B1226380) derivative, such as ethyl glyoxylate, followed by further synthetic manipulations to build the propanoic acid chain. nih.gov

| Step | Reactant | Reagents | Product | General Principle |

| 1. Aza-Michael Addition | N-Boc-(R)-3-aminopiperidine | Methyl acrylate | Methyl (R)-3-((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)propanoate | Nucleophilic addition of amine to α,β-unsaturated ester nih.gov |

| 2. Hydrolysis & Deprotection | Ester from Step 1 | HCl (aq) | This compound | Acid-catalyzed hydrolysis of ester and removal of Boc group |

Biocatalytic Approaches for Stereoselective Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, making them ideal for the synthesis of chiral pharmaceuticals.

Enzymatic Reduction Methodologies

Enzymatic reduction is a powerful tool for creating chiral centers. Imine reductases (IREDs) and ene-reductases (EREDs) are particularly relevant for the synthesis of chiral piperidines. These enzymes can catalyze the asymmetric reduction of prochiral precursors like dihydropyridinium ions or N-substituted tetrahydropyridines. nih.gov For example, a prochiral 3-substituted pyridine can be chemically reduced to a tetrahydropyridine intermediate, which is then asymmetrically reduced using an EneIRED to establish the stereocenter at the C3 position with high enantiomeric excess. nih.gov, acs.org

Chemo-Enzymatic Cascade Processes

Chemo-enzymatic cascades combine the strengths of chemical synthesis and biocatalysis in a single pot, leading to highly efficient and atom-economical processes. A notable example for the synthesis of 3-substituted piperidines involves a one-pot amine oxidase/ene-imine reductase cascade. researchgate.net In this process, a readily accessible N-substituted tetrahydropyridine is first oxidized in situ by an amine oxidase (AmOx) to generate a dihydropyridinium (DHP) intermediate. This activated intermediate is then stereoselectively reduced by an ene-imine reductase (EneIRED) to yield the chiral 3-substituted piperidine. nih.gov, researchgate.net, acs.org This approach allows for the asymmetric dearomatization of pyridines, providing access to a wide range of stereo-defined piperidines. nih.gov, researchgate.net, acs.org Lipase-catalyzed multicomponent reactions have also been developed for the synthesis of functionalized piperidines, demonstrating the versatility of enzymes in constructing the piperidine core itself. rsc.org

| Enzymatic Strategy | Enzyme Class | Substrate Type | Key Transformation | Outcome |

| Asymmetric Reduction | Ene-Imine Reductase (EneIRED) | N-substituted tetrahydropyridine | Asymmetric reduction of C=C and C=N bonds | Enantioenriched 3-substituted piperidine nih.gov |

| Chemo-Enzymatic Cascade | Amine Oxidase (AmOx) & EneIRED | N-substituted tetrahydropyridine | In-situ oxidation to dihydropyridinium followed by stereoselective reduction | Stereo-defined 3-substituted piperidine in one pot researchgate.net, acs.org |

| Kinetic Resolution | Lipase | Racemic piperidine derivative | Enantioselective acylation | Separation of enantiomers researchgate.net |

| Multicomponent Reaction | Lipase | Aldehyde, Aniline, Acetoacetate | Formation of piperidine ring | Functionalized piperidine core rsc.org |

Diastereoselective Synthesis of Precursors and Intermediates

The diastereoselective synthesis of precursors is a powerful strategy that establishes the relative stereochemistry of multiple centers in a controlled manner. For a molecule like (R)-3-(Piperidin-3-YL)propanoic acid, this could involve creating the C3 stereocenter relative to another chiral element that is later removed or is part of the final structure.

Several modern catalytic methods enable the diastereoselective synthesis of 3-substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple arylboronic acids with activated dihydropyridines, furnishing 3-substituted tetrahydropyridines with high yield and enantioselectivity. snnu.edu.cn, organic-chemistry.org, acs.org Subsequent reduction of the remaining double bond and deprotection affords the chiral piperidine.

Organocatalysis also provides powerful tools. Asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids can convert linear amino-alkenes into enantioenriched piperidines. whiterose.ac.uk, rsc.org This "clip-cycle" strategy first connects fragments via metathesis and then uses the catalyst to control the stereochemistry of the ring-forming cyclization. rsc.org Furthermore, the diastereoselective reductive cyclization of amino acetals, which can be prepared through nitro-Mannich reactions, offers another route to control the stereochemistry of the piperidine ring. mdpi.com These advanced methods provide access to complex piperidine scaffolds with precise stereocontrol, which are valuable precursors for the target molecule.

| Method | Catalyst/Reagent | Key Reaction | Precursor Formed |

| Asymmetric Reductive Heck | Rhodium complex with chiral ligand | Carbometalation of dihydropyridine | Enantioenriched 3-substituted tetrahydropyridine snnu.edu.cn, organic-chemistry.org |

| Asymmetric aza-Michael | Chiral Phosphoric Acid (CPA) | Intramolecular cyclization of amino-alkene | Enantioenriched 3-spiropiperidines whiterose.ac.uk, rsc.org |

| Diastereoselective Lithiation | Organolithium/Chiral Ligand | Deprotonation and electrophilic trapping | trans-substituted piperidines nih.gov |

| Reductive Cyclization | Palladium on Carbon | Reductive cyclization of amino acetal | Diastereomerically enriched piperidines mdpi.com |

Linear and Convergent Synthetic Pathways

A linear synthesis involves the sequential modification of a starting material through a series of chemical reactions to arrive at the final product. A potential linear pathway to (R)-3-(piperidin-3-yl)propanoic acid could commence with a chiral precursor that already contains the piperidine ring or a precursor that can be cyclized to form it. One plausible route starts from a protected form of (R)-3-aminopiperidine, a valuable chiral building block. For instance, (R)-3-(Boc-amino)piperidine can be synthesized via methods like chiral resolution or asymmetric synthesis using transaminases. beilstein-journals.orggoogle.comchemicalbook.comgoogle.com Once this chiral core is obtained, the propanoic acid side chain can be introduced.

A key challenge in this linear approach is the selective functionalization at the 3-position of the piperidine ring. This often involves the use of protecting groups to prevent unwanted side reactions on the piperidine nitrogen.

A conceptual convergent synthesis for (R)-3-(piperidin-3-yl)propanoic acid could involve the preparation of a chiral piperidine fragment and a separate three-carbon side chain. For example, a protected (R)-3-piperidone could be synthesized and then reacted with a suitable three-carbon nucleophile, such as a malonic ester derivative, in a Michael addition reaction. Subsequent transformations, including decarboxylation and deprotection, would yield the target molecule. Asymmetric catalytic methods, such as those employing rhodium catalysts, have been developed for the enantioselective synthesis of 3-substituted piperidines from pyridine derivatives, which could serve as a starting point for a convergent approach. organic-chemistry.orgnih.gov

| Synthetic Strategy | Description | Potential Starting Materials | Key Transformations |

| Linear Synthesis | Sequential modification of a single starting material. | (R)-3-aminopiperidine derivatives, N-Cbz-3-piperidinecarboxylic acid google.com | N-protection, side-chain introduction (e.g., alkylation), deprotection. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Protected (R)-3-piperidone, malonic esters, arylboronic acids organic-chemistry.org | Michael addition, asymmetric reductive Heck reaction organic-chemistry.org, fragment coupling. |

Hydrochloride Salt Formation and Crystallization for Purification and Isolation

The final steps in the synthesis of (R)-3-(piperidin-3-yl)propanoic acid hydrochloride involve the formation of the hydrochloride salt and its subsequent purification through crystallization. These steps are crucial for obtaining a stable, solid form of the compound with high purity, suitable for further applications.

Hydrochloride Salt Formation:

The conversion of the free base of (R)-3-(piperidin-3-yl)propanoic acid to its hydrochloride salt is typically achieved by treating a solution of the compound with hydrochloric acid. This acid-base reaction results in the protonation of the basic piperidine nitrogen atom, forming the corresponding ammonium (B1175870) chloride salt.

The choice of solvent is critical for this step. Solvents in which the free base is soluble but the hydrochloride salt is insoluble are ideal, as this facilitates the precipitation of the product. Common solvents used for this purpose include ethers (like diethyl ether or methyl tert-butyl ether), alcohols (such as ethanol (B145695) or isopropanol), or mixtures thereof. patsnap.com The hydrochloric acid can be introduced in various forms, including as a concentrated aqueous solution, a solution in an organic solvent (e.g., HCl in ethanol or dioxane), or as gaseous hydrogen chloride. For instance, a solution of acetyl chloride in ethanol can be used to generate HCl in situ. beilstein-journals.org The reaction is often performed at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to promote crystallization. beilstein-journals.org

Crystallization for Purification and Isolation:

Crystallization is a powerful technique for purifying the final hydrochloride salt. The process relies on the principle that the desired compound will have a different solubility profile than any impurities present in the reaction mixture. By carefully selecting the solvent system and controlling the temperature, the hydrochloride salt can be encouraged to form a crystalline solid, leaving impurities behind in the solution.

The crude hydrochloride salt, obtained after the initial precipitation, can be recrystallized by dissolving it in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling. This controlled cooling allows for the formation of well-defined crystals. Sometimes, a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) is employed to fine-tune the solubility and induce crystallization. The purity of the final product can be assessed using various analytical techniques, such as melting point determination and chromatographic methods. The melting point of 3-(piperidin-4-yl)propanoic acid hydrochloride, a related isomer, is reported to be in the range of 241-242 °C, providing a benchmark for the expected physical properties of the target compound. sigmaaldrich.com

| Process | Description | Reagents/Solvents | Key Considerations |

| Hydrochloride Salt Formation | Acid-base reaction to form the salt. | Hydrochloric acid (aqueous, in organic solvent, or gaseous), diethyl ether, ethanol, isopropanol (B130326). beilstein-journals.orgpatsnap.com | Stoichiometry of acid, temperature control, solvent choice for precipitation. |

| Crystallization | Purification of the solid salt. | Ethanol, methanol, water, or mixed solvent systems. | Selection of appropriate solvent(s), cooling rate, achieving high purity and yield. |

Advanced Chemical Transformations and Derivatization of R 3 Piperidin 3 Yl Propanoic Acid Hcl

Chemical Reactivity Profile of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of (R)-3-(piperidin-3-yl)propanoic acid is a nucleophilic secondary amine. Its reactivity is central to the synthesis of a wide array of derivatives. The primary reactions involving this nitrogen atom are N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents. Common methods involve the reaction with alkyl halides (iodides or bromides) in the presence of a base to neutralize the formed hydrohalic acid. researchgate.net The choice of base is crucial to prevent side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.net Bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are frequently employed. researchgate.netgoogle.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.net For instance, N-alkylation can be achieved by stirring the piperidine derivative with an alkyl halide and a base like K₂CO₃ in DMF at room temperature. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen leads to the formation of amides. This transformation is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a base to scavenge the acid byproduct. Due to the presence of the carboxylic acid group in the starting material, it is often necessary to protect it as an ester before performing N-acylation to avoid unwanted side reactions.

The reactivity of the piperidine nitrogen can be influenced by the substituent at the 3-position. While the propanoic acid group is relatively distant, its electronic and steric effects can play a minor role in modulating the nucleophilicity of the nitrogen atom.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is another key site for derivatization, allowing for the synthesis of esters, amides, and the corresponding alcohols or aldehydes.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl), is a classic approach. chemguide.co.uk Given that the starting material is a hydrochloride salt, the presence of an acid catalyst is inherent. To drive the equilibrium towards the ester, an excess of the alcohol is often used. For example, heating (R)-3-(piperidin-3-yl)propanoic acid HCl in ethanol (B145695) with a catalytic amount of sulfuric acid would yield the corresponding ethyl ester. chemguide.co.uk Alternatively, for more sensitive substrates, esterification can be carried out under milder conditions, for instance, by reacting the carboxylic acid with an alkyl halide in the presence of a base like potassium carbonate in a solvent like DMF. cwu.edu

Amidation: The direct formation of an amide from a carboxylic acid and an amine is a challenging transformation because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. youtube.com To overcome this, coupling agents are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) facilitate the formation of the amide bond under milder conditions. nih.govacs.org For example, the reaction of (R)-3-(piperidin-3-yl)propanoic acid with an amine in the presence of B(OCH₂CF₃)₃ in acetonitrile can provide the corresponding amide in good yield. nih.gov

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, B(OCH₂CF₃)₃) | Amide |

The carboxylic acid group of (R)-3-(piperidin-3-yl)propanoic acid can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. youtube.com The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum alkoxide complex. youtube.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids.

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. Therefore, the reaction typically proceeds to the primary alcohol without allowing for the isolation of the aldehyde intermediate. youtube.com Specialized, sterically hindered reducing agents or multi-step procedures involving protection and partial reduction are generally required to stop the reduction at the aldehyde stage.

Stereochemical Stability and Inversion Studies during Transformations

The (R)-configuration at the C3 position of the piperidine ring is a key feature of this molecule. Maintaining this stereochemical integrity during chemical transformations is often crucial, particularly in the synthesis of chiral drugs.

For reactions occurring at the piperidine nitrogen or the carboxylic acid group, which are remote from the chiral center, the risk of epimerization at C3 is generally low. Standard N-alkylation, N-acylation, esterification, and amidation reactions are unlikely to affect the stereochemistry at the C3 position.

However, reactions that involve the formation of an enolate or a related intermediate adjacent to the chiral center could potentially lead to racemization. In the case of (R)-3-(piperidin-3-yl)propanoic acid, the chiral center is at the 3-position of the piperidine ring. Reactions involving the deprotonation of the α-carbon to the carboxylic acid could, in principle, lead to epimerization if the chiral center were at the α-position. Since the chiral center is on the piperidine ring, it is generally stable under these conditions.

Studies on related chiral piperidine systems have shown that the stereocenter is robust under various reaction conditions, including hydrogenation and base-mediated epimerization, which are more forcing than the typical derivatization reactions discussed here. whiterose.ac.uknih.gov For instance, in the synthesis of chiral 3-substituted piperidines, the stereochemistry is often established early and carried through multiple synthetic steps without inversion. nih.gov

Synthesis of Structurally Modified Analogs and Derivatives for Research

The ability to selectively modify the piperidine nitrogen and the carboxylic acid group makes (R)-3-(piperidin-3-yl)propanoic acid a versatile scaffold for generating libraries of compounds for research and drug discovery.

The synthesis of N-substituted derivatives is a common strategy to explore the structure-activity relationships (SAR) of piperidine-containing compounds. nih.govnih.gov A variety of substituents can be introduced onto the piperidine nitrogen.

N-Aryl Derivatives: The introduction of an aryl group on the piperidine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with the secondary amine. This reaction is highly versatile and allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

N-Alkyl Derivatives: As previously discussed, N-alkylation with alkyl halides is a straightforward method to introduce alkyl chains. researchgate.net Reductive amination is another powerful method where the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form the N-alkylated product.

The table below provides examples of conditions for the synthesis of N-substituted piperidine derivatives.

| Derivative Type | Synthetic Method | Typical Reagents | Solvent |

| N-Alkyl | Alkylation | Alkyl halide, K₂CO₃ | DMF |

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane |

| N-Aryl | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | Toluene |

These derivatization strategies enable the fine-tuning of the physicochemical and pharmacological properties of the parent molecule, making (R)-3-(piperidin-3-yl)propanoic acid a valuable starting material in the development of new chemical entities.

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain of (R)-3-(piperidin-3-YL)propanoic acid offers a reactive handle for various chemical transformations, primarily involving the carboxylic acid group. These modifications are fundamental in creating derivatives with altered polarity, and solubility, or for conjugation to other molecular scaffolds. Given the presence of the secondary amine in the piperidine ring, these reactions often necessitate the use of an N-protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent undesirable side reactions at the piperidine nitrogen.

Esterification: The conversion of the carboxylic acid to an ester is a common modification. This can be achieved through several standard methods. One of the most straightforward is the Fischer-Speier esterification, which involves reacting the N-protected (R)-3-(piperidin-3-YL)propanoic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. sphinxsai.com Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a non-nucleophilic base. Enzymatic esterification using lipases has also emerged as a greener and more selective method for such transformations. medcraveonline.comresearchgate.netmedcraveonline.com

Amide Bond Formation: The carboxylic acid can be converted into a wide array of amides through coupling with primary or secondary amines. This transformation is crucial for building larger molecules and is central to the synthesis of peptides and peptidomimetics. The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires activation of the carboxylic acid. youtube.com Common strategies involve the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

A variety of modern coupling reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions like racemization. bachem.com These include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). bachem.com Phosphonium salts like BOP and PyBOP, as well as uronium salts like HBTU, HATU, and COMU, are also highly effective. bachem.comresearchgate.netpeptide.com More recently, methods for the direct amide formation from unactivated carboxylic acids and amines using catalysts like boric acid or titanium(IV) chloride have been developed, offering a more atom-economical approach. rsc.orgnih.gov

A representative reaction for amide formation is the coupling of N-Boc-(R)-3-(piperidin-3-YL)propanoic acid with a generic amine (R'-NH2) using a coupling agent.

Preparation of Chiral Dipeptides Containing the Piperidine Moiety

The structural similarity of (R)-3-(piperidin-3-YL)propanoic acid to natural amino acids makes it an attractive non-proteinogenic building block for the synthesis of novel dipeptides and peptidomimetics. googleapis.com Incorporating this piperidine-containing moiety can introduce conformational constraints, enhance metabolic stability, and modulate the biological activity of the resulting peptide. The synthesis of such dipeptides involves the formation of a peptide (amide) bond between the carboxylic acid of the piperidine-containing scaffold and the amino group of another amino acid (or vice versa).

The general strategy for dipeptide synthesis requires a protecting group strategy to ensure regioselective bond formation. masterorganicchemistry.com For instance, to couple the carboxylic acid of (R)-3-(piperidin-3-YL)propanoic acid with the N-terminus of an amino acid ester, the piperidine nitrogen must first be protected (e.g., with Boc). Subsequently, standard peptide coupling conditions, as described in the previous section, can be applied. The choice of coupling reagent is critical to minimize epimerization, especially when dealing with chiral centers. bachem.com Reagents like DEPBT and the use of ynamide coupling reagents with unprotected amino acids have been shown to be particularly effective in suppressing racemization. peptide.com

Recent advancements have led to modular peptide ligation methodologies, such as the Rh(III)-catalyzed three-component carboamidation, which allows for the construction of unnatural amino acid residues at the ligation site, offering a powerful tool for creating complex peptidomimetic structures. nih.gov

Below is a table summarizing various peptide coupling reagents that can be employed for the synthesis of dipeptides containing the (R)-3-(piperidin-3-YL)propanoic acid moiety.

| Coupling Reagent Class | Examples | Typical Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, HOSu | Widely used, cost-effective; byproduct of DCC can be difficult to remove. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | DIPEA, NMM | High coupling efficiency; BOP forms a carcinogenic byproduct. bachem.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | DIPEA, NMM | Highly efficient, fast reaction times, low racemization. bachem.compeptide.com |

| Other | DEPBT, T3P, Ynamides | Base | Can be highly effective in suppressing racemization. peptide.com |

Regioselective Alkylation and Acylation Strategies

Regioselective functionalization of the piperidine nitrogen in (R)-3-(piperidin-3-YL)propanoic acid is a key strategy for synthesizing a variety of derivatives. These modifications can significantly alter the compound's pharmacological properties. The presence of the carboxylic acid group necessitates careful planning of the synthetic route, often involving protection of the carboxylate to prevent interference.

N-Alkylation: The secondary amine of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides or tosylates. These reactions are typically carried out in the presence of a base, like potassium carbonate, to neutralize the acid formed during the reaction. For instance, the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives has been successfully achieved by heating with a toluenesulfonyloxy compound in acetonitrile with potassium carbonate. This procedure provides a template for the regioselective alkylation of the piperidine nitrogen in (R)-3-(piperidin-3-YL)propanoic acid, provided the carboxylic acid is protected, for example, as an ester.

The following table presents data on the N-alkylation of a related piperidine derivative, illustrating typical reaction conditions and outcomes.

| Reactant 1 (Piperidine Derivative) | Reactant 2 (Alkylating Agent) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

| 3-(Piperidin-3-yl)-1H-indole | (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester | K₂CO₃ | Acetonitrile | 45 | 48 | 65 |

| 5-Fluoro-3-(piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | K₂CO₃ | Acetonitrile | 45 | 72 | 70 |

| 5-Methoxy-3-(piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | K₂CO₃ | Acetonitrile | 45 | 72 | 72 |

Data adapted from a study on related piperidine compounds.

N-Acylation: The piperidine nitrogen can also be acylated to form amides. This is typically achieved by reacting the N-protected (if the carboxylic acid is free) or esterified (if the piperidine N is free) starting material with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. Alternatively, the piperidine nitrogen can be coupled with a carboxylic acid using the standard peptide coupling reagents discussed previously. This allows for the introduction of a wide range of acyl groups, significantly diversifying the molecular structure. The choice of reaction conditions will depend on the nature of the acylating agent and the stability of the starting material. Direct amidation catalyzed by reagents like ZrCl₄ has also been reported as an effective method. nih.gov

Applications of R 3 Piperidin 3 Yl Propanoic Acid Hcl As a Chiral Building Block

Utility in Asymmetric Organic Synthesis for Complex Molecules

The enantiopure nature of (R)-3-(Piperidin-3-YL)propanoic acid makes it a valuable starting material for the asymmetric synthesis of complex molecules, particularly those with defined stereochemistry. The piperidine (B6355638) ring provides a rigid framework that can influence the stereochemical outcome of reactions at adjacent positions, while the carboxylic acid and the secondary amine functionalities offer versatile handles for synthetic transformations.

While specific examples detailing the direct use of (R)-3-(Piperidin-3-YL)propanoic acid HCl in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is a key component in many biologically active compounds. The principles of asymmetric synthesis suggest that this building block can be strategically employed to introduce the chiral piperidine core. For instance, the synthesis of trans-3,4-disubstituted piperidines, a scaffold present in a number of opioid receptor antagonists, often relies on the stereocontrolled functionalization of a pre-existing chiral piperidine derivative. Methodologies such as stereoselective alkylations, conjugate additions, and ring-closing metathesis on derivatives of (R)-3-(Piperidin-3-YL)propanoic acid could provide access to intricate substitution patterns with high diastereoselectivity.

Design and Synthesis of Enantioenriched Scaffolds

The development of novel, three-dimensional scaffolds is a central theme in modern drug discovery. This compound is an ideal starting point for the synthesis of enantioenriched scaffolds due to its inherent chirality and bifunctional nature. The piperidine ring can be functionalized at the nitrogen atom and at the carbon atoms of the ring, while the propanoic acid side chain offers another point for diversification.

This allows for the creation of libraries of compounds with diverse spatial arrangements of functional groups. For example, the nitrogen atom can be acylated, alkylated, or incorporated into a larger heterocyclic system. The carboxylic acid can be converted into amides, esters, or other functional groups, or it can be used as a handle for attachment to a solid support for combinatorial synthesis. This "scaffold-based" approach, starting from a common chiral core like (R)-3-(Piperidin-3-YL)propanoic acid, enables the systematic exploration of chemical space to identify molecules with desired properties.

Precursors for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. nih.gov The piperidine ring is a common feature in many approved drugs. nih.gov this compound can serve as a precursor for the synthesis of more complex, fused, and spirocyclic heterocyclic systems.

The secondary amine and the carboxylic acid functionalities can participate in intramolecular cyclization reactions to form bicyclic structures. For example, condensation of the amino group with a suitable electrophile followed by cyclization of the propanoic acid side chain can lead to the formation of indolizidinone or quinolizidinone skeletons, which are core structures of various alkaloids. While direct examples starting from (R)-3-(Piperidin-3-YL)propanoic acid are not readily found, the synthetic strategies for creating fused heterocyclic systems often involve such intramolecular reactions. researchgate.net

Table 1: Potential Fused Heterocyclic Systems from (R)-3-(Piperidin-3-YL)propanoic acid Derivatives

| Starting Material Derivative | Reaction Type | Potential Fused Heterocycle |

| N-Acylated (R)-3-(Piperidin-3-yl)propanoic acid | Intramolecular Amidation | Indolizidinone derivative |

| N-Alkylated with a halo-ester | Intramolecular Cyclization | Quinolizidinone derivative |

This table represents potential synthetic pathways and not experimentally verified transformations starting directly from the title compound.

Role in the Development of Novel Chemical Entities in Medicinal Chemistry Research (excluding specific drug applications)

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple, unrelated biological targets. colab.ws The use of chiral piperidine building blocks like (R)-3-(Piperidin-3-YL)propanoic acid is crucial in the development of novel chemical entities with improved potency and selectivity. By introducing a defined stereocenter, researchers can often enhance the interaction of a molecule with its biological target and reduce off-target effects.

In medicinal chemistry research, this compound can be used as a starting point for "scaffold hopping," where the core structure of a known active compound is replaced with a new one, in this case, a chiral piperidine, to explore new intellectual property space and potentially improve pharmacological properties. The propanoic acid side chain can act as a linker to attach various pharmacophoric groups, allowing for the systematic investigation of structure-activity relationships (SAR). This approach facilitates the discovery of novel chemical entities with unique biological profiles without being tied to a specific existing drug.

Preparation of Stereogenic Centers via Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are powerful tools for the rapid construction of molecular complexity, including the creation of multiple stereogenic centers.

While specific cascade reactions commencing directly with this compound are not prominently reported, its derivatives are well-suited for such transformations. For instance, a derivative of this compound could undergo a cascade reaction initiated by a Michael addition of the piperidine nitrogen to an activated olefin, followed by an intramolecular aldol (B89426) or Mannich reaction involving the propanoic acid side chain. Such a sequence would lead to the formation of a bicyclic system with the creation of new stereogenic centers in a highly controlled manner. The stereochemistry of the starting material would be expected to exert a significant influence on the stereochemical outcome of the newly formed centers. Research in the field has demonstrated the utility of nitro-Mannich/lactamisation cascades for the stereoselective synthesis of heavily decorated piperidin-2-ones, showcasing the potential for such complex transformations. nih.gov

Spectroscopic and Chromatographic Characterization of R 3 Piperidin 3 Yl Propanoic Acid Hcl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. For (R)-3-(Piperidin-3-YL)propanoic acid hydrochloride, analysis of ¹H, ¹³C, and ¹⁵N NMR spectra would offer a complete picture of its molecular architecture.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within a molecule. In a hypothetical ¹H NMR spectrum of (R)-3-(Piperidin-3-YL)propanoic acid hydrochloride in a suitable deuterated solvent like D₂O or DMSO-d₆, distinct signals would be expected for the protons of the piperidine (B6355638) ring and the propanoic acid side chain.

The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbon atoms alpha to the nitrogen (C2 and C6) would likely appear as multiplets in the downfield region (typically δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The remaining piperidine ring protons (at C3, C4, and C5) would also present as a series of overlapping multiplets in the range of δ 1.5-2.5 ppm. The proton at the chiral center (C3) would have a distinct chemical shift and coupling pattern. The two protons of the methylene (B1212753) group adjacent to the carboxyl group (-CH₂-COOH) would be expected to show a signal, likely a triplet, around δ 2.3-2.6 ppm. The protons of the methylene group attached to the piperidine ring (-CH₂-CH₂) would likely resonate at a slightly upfield position. The acidic proton of the carboxylic acid would either be a broad singlet or exchange with the solvent, while the N-H protons of the piperidinium (B107235) hydrochloride would also appear as a broad signal.

Expected ¹H NMR Data Table for (R)-3-(Piperidin-3-YL)propanoic acid hcl

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Piperidine Ring Protons (C2-H, C6-H) | 3.0 - 3.5 | Multiplet |

| Piperidine Ring Protons (C3-H, C4-H, C5-H) | 1.5 - 2.5 | Multiplet |

| -CH₂-COOH | 2.3 - 2.6 | Triplet |

| -CH₂-CH₂-COOH | 1.8 - 2.2 | Multiplet |

| NH₂⁺ (Piperidinium) | Broad | Singlet |

Note: This is a predicted data table. Actual chemical shifts and multiplicities can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. For (R)-3-(Piperidin-3-YL)propanoic acid hydrochloride, eight distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm. The carbons of the piperidine ring would appear in the region of δ 25-55 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being more downfield. The chiral carbon (C3) would have a specific chemical shift within this range. The two methylene carbons of the propanoic acid side chain would resonate at approximately δ 30-40 ppm.

Expected ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| C2, C6 (Piperidine Ring) | 45 - 55 |

| C3 (Piperidine Ring) | 30 - 40 |

| C4, C5 (Piperidine Ring) | 25 - 35 |

| -CH₂-COOH | 35 - 45 |

Note: This is a predicted data table. Actual chemical shifts can vary based on solvent and experimental conditions.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common than ¹H and ¹³C NMR, can provide valuable information about the electronic environment of nitrogen atoms. In the case of (R)-3-(Piperidin-3-YL)propanoic acid hydrochloride, the protonated nitrogen atom of the piperidinium ring would show a single resonance. The chemical shift of this nitrogen would be influenced by its hybridization, the presence of the positive charge, and solvent effects. This analysis would confirm the presence and nature of the nitrogen atom within the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For (R)-3-(Piperidin-3-YL)propanoic acid, the free base, the expected monoisotopic mass is 157.1103 g/mol . HRMS analysis of the hydrochloride salt would typically show the molecular ion peak for the free base [M+H]⁺ at m/z 158.1176. The high accuracy of this measurement would confirm the molecular formula as C₈H₁₅NO₂.

Expected HRMS Data for (R)-3-(Piperidin-3-YL)propanoic acid

| Ion | Calculated m/z | Molecular Formula |

|---|

Note: This data is for the protonated free base.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the hydrochloride salt of (R)-3-(Piperidin-3-YL)propanoic acid is non-volatile, its more volatile derivatives could be analyzed by GC-MS. For instance, esterification of the carboxylic acid group would yield a more volatile compound suitable for GC-MS analysis. This would be useful for assessing the purity of the synthesized derivative and for identifying any volatile impurities. The mass spectrometer would provide fragmentation patterns for the eluted components, aiding in their identification. Common fragmentation pathways would involve the loss of the ester group, and cleavage of the piperidine ring.

MALDI Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including peptides, proteins, and small organic compounds. epa.govbldpharm.com In the context of this compound, MALDI-TOF (Time-of-Flight) MS would be utilized to confirm the molecular weight of the compound. The process involves co-crystallizing the analyte with an energy-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). nih.govmdpi.com Upon irradiation with a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte, typically as a singly protonated molecule [M+H]+. epa.gov

Table 1: Predicted Mass Spectrometry Data for 3-(Piperidinyl)propanoic Acid Isomers

| Adduct | Predicted m/z for 3-(Piperidin-2-yl)propanoic acid uni.lu | Predicted CCS (Ų) for 3-(Piperidin-2-yl)propanoic acid uni.lu |

|---|---|---|

| [M+H]+ | 158.11756 | 136.3 |

| [M+Na]+ | 180.09950 | 140.1 |

This data is for the positional isomer 3-(piperidin-2-yl)propanoic acid and is presented as an estimation of the values that could be expected for the 3-yl isomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid, the secondary amine (as a hydrochloride salt), and the aliphatic backbone.

The carboxylic acid group would give rise to a very broad O-H stretching vibration from approximately 3300 to 2500 cm-1, which is a hallmark of hydrogen-bonded carboxylic acids. nih.gov The carbonyl (C=O) stretching vibration would appear as a strong, sharp peak typically in the range of 1700-1725 cm-1. nih.gov The presence of the piperidine ring as a hydrochloride salt would result in N-H stretching vibrations, which would likely be broad and centered around 2700-2400 cm-1. C-H stretching vibrations from the aliphatic CH2 and CH groups would be observed in the 2950-2850 cm-1 region. The C-N stretching vibration of the piperidine ring would be expected in the 1250-1020 cm-1 region.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium to Strong |

| Amine N-H Stretch (HCl salt) | 2700 - 2400 | Broad, Medium |

| Carbonyl C=O Stretch | 1725 - 1700 | Strong, Sharp |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would provide unambiguous proof of the (R)-configuration at the chiral center (C3 of the piperidine ring).

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. To assess the enantiomeric purity of this compound, a suitable chiral stationary phase (CSP) would be required.

Given that the target molecule lacks a strong chromophore for UV detection, a pre-column derivatization strategy is often employed. nih.gov This involves reacting the analyte with a chiral or achiral derivatizing agent to introduce a chromophore and/or to convert the enantiomers into diastereomers that can be separated on a standard achiral column. For example, a similar compound, (R)-piperidin-3-amine, has been successfully resolved from its (S)-enantiomer by derivatization with para-toluenesulfonyl chloride (PTSC) followed by separation on a Chiralpak AD-H column. nih.gov A similar approach could be adapted for (R)-3-(Piperidin-3-YL)propanoic acid.

Alternatively, direct separation on a CSP designed for amino acids and their derivatives could be explored. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with additives such as diethylamine, is critical for achieving optimal separation. nih.govrsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Compound | (R)-piperidin-3-amine (derivatized with PTSC) nih.gov |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol (B145695) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution | > 4.0 |

This table illustrates a method for a structurally similar compound and serves as a starting point for method development for this compound.

Computational and Theoretical Studies on R 3 Piperidin 3 Yl Propanoic Acid Hcl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For (R)-3-(Piperidin-3-YL)propanoic acid hcl, DFT calculations provide insights into the molecule's geometry, orbital energies, and reactivity. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure high accuracy.

DFT studies can determine key electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In analogous studies of furan-containing propanoic acid derivatives, DFT calculations have been used to identify the protonated forms as the reactive electrophilic species in certain reactions. nih.gov

Furthermore, DFT can be employed to map the electrostatic potential (ESP) surface of the molecule. This surface helps in identifying the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. For instance, in a study of a carboxylic acid-pyridine cocrystal, DFT was used to analyze charge distribution and reactive sites. The nitrogen atom of the piperidine (B6355638) ring and the oxygen atoms of the carboxylic acid group in this compound are expected to be key sites for interaction.

Table 1: Calculated Electronic Properties from a Representative DFT Study on a Piperidine Carboxylic Acid Analogue

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring in this compound can adopt several conformations, with the chair form being the most stable. Conformational analysis is essential to identify the low-energy conformers of the molecule, which are the most likely to be biologically relevant. These studies can be performed using computational methods that systematically search the conformational space.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of conformational changes, flexibility, and interactions with the solvent. For piperidine derivatives, MD simulations have been used to explore conformational landscapes and assess the stability of different conformers. researchgate.net For example, in a study of piperazine (B1678402) and piperidine derivatives, MD simulations helped to understand the different inhibitory potencies based on their dynamic behavior. nih.gov

In a typical MD simulation of this compound, the molecule would be solvated in a water box and the system's trajectory would be calculated over a period of nanoseconds. Analysis of this trajectory would reveal the preferred conformations and the flexibility of the propanoic acid side chain.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning the signals in experimental spectra. For the piperidine ring itself, characteristic chemical shifts are known. chemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These frequencies correspond to the different vibrational modes of the molecule, such as the stretching of the C=O bond in the carboxylic acid and the N-H bond in the piperidinium (B107235) ion. In a study of dihydropyridine (B1217469) carboxylic acid derivatives, calculated IR spectra helped in the structural attribution of the synthesized molecules. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound based on Analogue Studies

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) for piperidine ring protons | 1.5-3.5 |

| ¹³C NMR | Chemical Shift (ppm) for piperidine ring carbons | 25-55 |

| IR | Vibrational Frequency (cm⁻¹) for C=O stretch | ~1700-1730 |

| IR | Vibrational Frequency (cm⁻¹) for N-H stretch | ~2700-3000 |

Theoretical Evaluation of Molecular Interactions and Binding Properties (general, non-specific biological targets)

Understanding how this compound interacts with its environment is crucial. Computational methods can evaluate non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Hirshfeld surface analysis is a technique used to visualize and quantify these intermolecular interactions. In a study of a carboxylic acid-pyridine cocrystal, Hirshfeld analysis revealed that hydrogen bonding constituted a significant portion of the total surface interactions.

For this compound, the protonated piperidine nitrogen and the carboxylic acid group are primary sites for forming strong hydrogen bonds. Molecular docking simulations can be used to predict the binding mode of the molecule to a generic protein active site, providing insights into potential binding orientations and affinities. Such studies on piperidine derivatives have been used to understand their interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues (theoretical, non-biological activity related directly)

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the structural or physicochemical properties of a series of compounds with their activity. While direct biological activity is outside the scope of this article, QSAR can be applied to theoretical properties. For example, a QSAR model could be developed to predict a specific computed property, such as the HOMO-LUMO gap or dipole moment, for a series of piperidine-based analogues.

In such a study, molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of molecules. Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical model. QSAR studies on piperidine derivatives have been successfully used to develop predictive models for various activities. researchgate.netnih.govresearchgate.net These models can then be used to predict the properties of new, unsynthesized analogues, guiding the design of compounds with desired theoretical characteristics. For instance, a QSAR study on piperidinopyridine and piperidinopyrimidine analogs provided insights into key structural features influencing their inhibitory activity against a specific enzyme. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly embracing green chemistry to minimize its environmental footprint. The synthesis of complex chiral molecules like (R)-3-(Piperidin-3-YL)propanoic acid HCl is a prime area for the application of these principles. Future research is geared towards developing synthetic routes that are not only efficient but also environmentally benign.

One promising avenue is the use of biocatalysis . Enzymes offer high stereoselectivity and can operate under mild conditions, reducing the need for harsh reagents and protecting groups. For instance, the chemoenzymatic dearomatization of activated pyridines presents a sustainable method for producing stereo-defined 3-substituted piperidines. researchgate.net This approach, which can involve a one-pot amine oxidase/ene imine reductase cascade, offers a greener alternative to traditional chemical reductions. researchgate.net Furthermore, research into utilizing renewable feedstocks, such as those derived from biomass, is gaining traction. Lignin, a component of plant biomass, can be biotransformed into pyridine-dicarboxylic acids, which can then be converted to substituted piperidines, offering a sustainable pathway that moves away from petrochemical-based starting materials. acs.org A recent study has demonstrated a green synthesis of (R)-3-hydroxy-decanoic acid and its analogs from the cellulose-derived levoglucosenone, highlighting a viable strategy for producing chiral acid moieties from renewable sources. nih.gov

Another key principle of green chemistry is atom economy . Future synthetic strategies will aim to maximize the incorporation of all materials used in the process into the final product. This can be achieved through the design of cascade reactions where multiple bond-forming events occur in a single pot, minimizing waste and purification steps.

Development of Highly Efficient and Selective Catalytic Systems

The development of novel catalytic systems is paramount for the efficient and selective synthesis of this compound. The focus is on catalysts that can achieve high yields and, crucially, high enantioselectivity to produce the desired (R)-isomer.

Rhodium and Ruthenium-based catalysts have shown exceptional promise in the asymmetric hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. nih.govnih.govresearchgate.netmdpi.com For example, a Rh-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.orgsnnu.edu.cnorganic-chemistry.org Research has shown that the choice of ligand, such as (S)-Segphos, is critical for achieving high enantiomeric excess (ee). acs.org A gram-scale synthesis using this method has been demonstrated, proving its potential for larger-scale production. acs.org

Similarly, Ruthenium(II) complexes have been effectively used in the double reduction of pyridine derivatives to afford piperidines with high stereoselectivity. nih.gov The development of heterogeneous catalysts is also a significant area of research, as they offer the advantage of easy separation and recyclability, further contributing to the sustainability of the process. researchgate.net

| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl carbamate (B1207046) dihydropyridine (B1217469) | 3-Phenyl-tetrahydropyridine | 81 | 96% ee | acs.org |

| Rh-catalyzed carbometalation | Dihydroquinoline | Asymmetric arylated product | 85 | 90% ee | acs.org |

| Ru(II) complex | Pyridine derivative | Aminofluoropiperidine | - | - | nih.gov |

| Pd/C hydrogenation | Tetrahydropyridine (B1245486) | 3-Substituted piperidine (B6355638) | 72-76 | - | acs.org |

Innovative Methodologies for Stereocontrol in Complex Syntheses

Achieving precise control over the stereochemistry at the C3 position of the piperidine ring is a critical challenge in the synthesis of this compound. Researchers are exploring several innovative methodologies to address this.

Diastereoselective synthesis is a powerful strategy. For instance, the radical cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with diastereomeric ratios as high as 40:1. nih.gov Another approach involves a nitro-Mannich reaction followed by a ring-closure condensation to construct 2,3,6-trisubstituted piperidines, where stereocontrol is achieved through kinetic or thermodynamic protonation. durham.ac.uk

The concept of "memory of chirality" is an emerging and elegant strategy for asymmetric synthesis. nih.govnih.govmdpi.com In this approach, the chirality of a starting material is retained in a reactive intermediate, even after the original stereocenter is temporarily destroyed. This has been successfully applied to the synthesis of piperidine derivatives with vicinal stereocenters with excellent diastereo- and enantioselectivity. nih.gov

Furthermore, chemo-enzymatic methods are being developed to achieve high stereocontrol. Combining chemical synthesis with biocatalytic steps allows for the preparation of substituted piperidines with precise stereochemistry. researchgate.net For example, a stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.net

| Stereocontrol Methodology | Key Transformation | Resulting Stereochemistry | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Radical Cyclization | 6-exo cyclization of stabilized radicals | 2,4,5-trisubstituted piperidines | up to 40:1 | nih.gov |

| Memory of Chirality | Intramolecular Sn2' cyclization | Vicinal quaternary-tertiary stereocenters | Excellent | nih.gov |

| Catalytic Hydrogenation | Hydrogenation of exocyclic alkene | Lactam-fused tetrahydropyrans | High | nih.govrsc.org |

| Nitro-Mannich Reaction | Kinetic or thermodynamic protonation | 2,3,6-trisubstituted piperidines | High | durham.ac.uk |

Expanding the Chemical Space of this compound Analogs

To explore the full therapeutic potential of the (R)-3-(piperidin-3-yl)propanoic acid scaffold, researchers are focused on expanding its chemical space by synthesizing a diverse range of analogs. This involves modifying both the piperidine ring and the propanoic acid side chain.

Diversity-oriented synthesis (DOS) is a key strategy for generating libraries of structurally diverse molecules. nih.gov This approach allows for the systematic exploration of the chemical space around the core scaffold, leading to the discovery of new compounds with potentially improved or novel biological activities. For instance, a modular approach using Type II Anion Relay Chemistry (ARC) has been validated for the synthesis of 2,4,6-trisubstituted piperidine congeners. nih.gov

Pharmacophore modeling is a computational tool used to identify the essential structural features required for biological activity. nih.govsigmaaldrich.comnih.govnih.gov By developing pharmacophore models for related compounds, researchers can rationally design new analogs of this compound with a higher probability of desired activity. For example, pharmacophore models for sigma receptor ligands have been developed based on piperidine and piperazine (B1678402) cores, which can guide the design of new derivatives. nih.govbldpharm.com

The synthesis of analogs with modifications at various positions of the piperidine ring and the propanoic acid chain allows for a detailed investigation of structure-activity relationships (SAR). This knowledge is crucial for optimizing the properties of lead compounds.